molecular formula C16H18N4OS B13375565 Allyl 3-(3-butyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl ether

Allyl 3-(3-butyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl ether

Cat. No.: B13375565
M. Wt: 314.4 g/mol
InChI Key: IFUKZZWLJZBJSM-UHFFFAOYSA-N
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Description

Allyl 3-(3-butyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl ether is a heterocyclic compound that combines the structural features of triazole and thiadiazole rings. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, pharmacology, and materials science. The unique structure of this compound allows it to interact with different biological targets, making it a promising candidate for drug development and other scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Allyl 3-(3-butyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl ether typically involves the fusion of triazole and thiadiazole rings. One common method involves the reaction of 3-butyl-1,2,4-triazole with a suitable thiadiazole precursor under specific conditions. The reaction is often carried out in the presence of a catalyst, such as phosphorus oxychloride (POCl3), and requires controlled temperature and pressure to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and cost-effectiveness. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound’s purity and quality .

Chemical Reactions Analysis

Types of Reactions

Allyl 3-(3-butyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl ether can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction could produce alcohols or amines. Substitution reactions can result in a wide range of derivatives, depending on the nucleophile employed .

Scientific Research Applications

Allyl 3-(3-butyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl ether has several scientific research applications:

Mechanism of Action

The mechanism of action of Allyl 3-(3-butyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl ether involves its interaction with specific molecular targets. The compound can form hydrogen bonds and other interactions with enzymes and receptors, leading to inhibition or modulation of their activity. For example, as a carbonic anhydrase inhibitor, it binds to the active site of the enzyme, preventing its normal function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Allyl 3-(3-butyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl ether is unique due to its specific substitution pattern and the presence of the allyl group. This unique structure allows it to exhibit distinct biological activities and makes it a valuable compound for further research and development .

Properties

Molecular Formula

C16H18N4OS

Molecular Weight

314.4 g/mol

IUPAC Name

3-butyl-6-(3-prop-2-enoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C16H18N4OS/c1-3-5-9-14-17-18-16-20(14)19-15(22-16)12-7-6-8-13(11-12)21-10-4-2/h4,6-8,11H,2-3,5,9-10H2,1H3

InChI Key

IFUKZZWLJZBJSM-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=NN=C2N1N=C(S2)C3=CC(=CC=C3)OCC=C

Origin of Product

United States

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